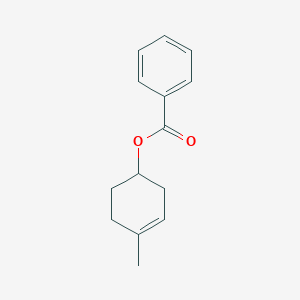

(4-Methyl-1-cyclohex-3-enyl) benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6308-91-4 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

(4-methylcyclohex-3-en-1-yl) benzoate |

InChI |

InChI=1S/C14H16O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3 |

InChI Key |

FJHFITFUGYVWLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1 Cyclohex 3 Enyl Benzoate and Analogues

Conventional Esterification Routes to Benzoate (B1203000) Esters

The formation of the benzoate ester is a critical step, linking the benzoic acid-derived moiety to the 4-methylcyclohex-3-en-1-ol precursor. Several classical methods are available for this transformation.

The Fischer-Speier esterification is a foundational acid-catalyzed reaction between a carboxylic acid and an alcohol. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org In the synthesis of (4-Methyl-1-cyclohex-3-enyl) benzoate, this involves the reaction of benzoic acid with 4-methylcyclohex-3-en-1-ol.

The reaction is an equilibrium, and to achieve high yields of the desired ester, the equilibrium must be shifted toward the products. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com This is typically accomplished by two main strategies:

Using a large excess of one reactant, usually the alcohol. masterorganicchemistry.comorganic-chemistry.org

Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. organic-chemistry.orgjove.com

The mechanism involves protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com

A significant consideration for this specific synthesis is the potential for side reactions due to the acidic conditions and the presence of a double bond in the alcohol. The alkene moiety in 4-methylcyclohex-3-en-1-ol could potentially undergo acid-catalyzed hydration or rearrangement, although the conditions for esterification are typically mild enough to minimize these pathways. The reaction rate is also sensitive to steric hindrance; as a secondary alcohol, 4-methylcyclohex-3-en-1-ol will react more slowly than a primary alcohol. jove.com

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of benzoic acid, such as benzoyl chloride or benzoic anhydride (B1165640), can be used. organic-chemistry.orglibretexts.org These reactions are generally irreversible and proceed under milder conditions. libretexts.org

When benzoyl chloride is reacted with 4-methylcyclohex-3-en-1-ol, an ester is formed along with hydrochloric acid (HCl). libretexts.orgchemguide.co.uk The reaction is typically carried out in the presence of a weak base, such as pyridine (B92270), which acts as a nucleophilic catalyst and also neutralizes the HCl byproduct, preventing potential acid-catalyzed side reactions with the cyclohexene (B86901) ring. libretexts.org

Similarly, benzoic anhydride can be used to acylate the alcohol. This reaction produces one equivalent of the desired ester and one equivalent of benzoic acid. tcichemicals.com While generally slower than the reaction with acyl chlorides, it is a viable alternative. chemguide.co.uk The use of a catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation process. organic-chemistry.org

A variety of catalytic systems have been developed to promote esterification under specific conditions, offering advantages in terms of mildness, selectivity, and environmental impact.

Steglich Esterification: This method is particularly useful for substrates that are sensitive to acid or sterically hindered. nptel.ac.inorganic-chemistry.orgrsc.org The reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). wikipedia.orgcommonorganicchemistry.com DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then reacts with this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol (4-methylcyclohex-3-en-1-ol). organic-chemistry.orgrsc.org The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct. wikipedia.org This method proceeds under mild, often neutral pH conditions at room temperature. rsc.orgwikipedia.org

Lewis and Solid Acid Catalysis: Instead of traditional Brønsted acids like H₂SO₄, Lewis acids and solid acid catalysts offer alternatives that can be more selective and easier to handle.

Lewis Acids: Metal salts such as those of zirconium(IV), hafnium(IV), tin(II), and titanium(IV) have been shown to effectively catalyze esterification reactions. organic-chemistry.orgdiva-portal.orgmdpi.comgoogle.com For instance, zirconocene (B1252598) triflate has been used to catalyze the formation of benzyl (B1604629) benzoate. diva-portal.org These catalysts activate the carboxylic acid towards nucleophilic attack by the alcohol.

Solid Acids: Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 15), zeolites, and graphene oxide are attractive due to their ease of separation from the reaction mixture, reusability, and often lower corrosivity. organic-chemistry.orgdergipark.org.tr Deep eutectic solvents (DES) have also been employed as dual solvent-catalyst systems, providing high conversions for the esterification of benzoic acid. dergipark.org.tr

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Benzoic acid, H⁺ catalyst (e.g., H₂SO₄) | Heat, often with water removal | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | Reversible reaction, harsh acidic conditions, potential side reactions. organic-chemistry.orgmasterorganicchemistry.com |

| Acyl Chloride Method | Benzoyl chloride, Base (e.g., Pyridine) | Mild, often room temperature | Irreversible, high yield, fast reaction. libretexts.org | Acyl chloride is moisture-sensitive, corrosive HCl byproduct. libretexts.org |

| Acid Anhydride Method | Benzoic anhydride, Catalyst (e.g., DMAP) | Mild to moderate heat | Milder than acyl chlorides, good yields. | Lower atom economy (one equivalent of benzoic acid as byproduct). tcichemicals.com |

| Steglich Esterification | Benzoic acid, DCC, DMAP | Room temperature, neutral pH | Very mild conditions, good for sensitive substrates. rsc.orgwikipedia.org | DCC is an allergen, DCU byproduct can be difficult to remove. rsc.org |

| Lewis/Solid Acid Catalysis | Benzoic acid, Metal catalyst or Solid Acid | Varies, often moderate heat | Catalyst can be recycled, often milder than strong Brønsted acids. mdpi.comdergipark.org.tr | Catalyst cost and sensitivity can be a factor. |

Advanced Synthetic Strategies Involving the Cyclohexene Moiety

The synthesis of the 4-methyl-1-cyclohex-3-enyl core is a key challenge that can be addressed through powerful carbon-carbon bond-forming reactions.

The Diels-Alder reaction is a prototypical and highly efficient method for constructing six-membered rings with good control over regio- and stereochemistry. wikipedia.org It is a pericyclic reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene derivative. wikipedia.orgpraxilabs.com

To synthesize the (4-Methyl-1-cyclohex-3-enyl) moiety, a suitable diene would be isoprene (B109036) (2-methyl-1,3-butadiene) . The reaction of isoprene with a dienophile such as acrolein would yield 4-methylcyclohex-3-ene-1-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol (4-methylcyclohex-3-en-1-ol), which can subsequently be esterified with benzoic acid or its derivatives as described in section 2.1.

Alternatively, a dienophile that already contains the oxygen functionality, such as vinyl benzoate , could be reacted with isoprene. This would, in principle, form the target molecule directly. However, the reactivity of the dienophile is crucial, and dienophiles with electron-withdrawing groups are generally more reactive in normal-demand Diels-Alder reactions. wikipedia.org Lewis acid catalysis (e.g., AlBr₃/AlMe₃) can be employed to accelerate the reaction, especially for hindered dienes or dienophiles, allowing for the synthesis of highly substituted cyclohexene systems. acs.orgucla.eduresearchgate.net

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile is an important consideration. The reaction typically favors the formation of the "para" adduct (4-methyl product) over the "meta" adduct (3-methyl product) due to electronic and steric factors.

The target compound possesses a stereocenter at the C1 position (the carbon atom bonded to the benzoate group). Therefore, the synthesis can produce a racemic mixture of two enantiomers. Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer.

Stereocontrol can be introduced during the Diels-Alder reaction. The use of chiral Lewis acid catalysts can induce facial selectivity in the approach of the dienophile to the diene, leading to an enantiomerically enriched cyclohexene product. This asymmetric catalysis is a powerful tool in modern organic synthesis. ucl.ac.uk

Another strategy involves the stereoselective reduction of a prochiral precursor. For example, the Diels-Alder reaction between isoprene and a suitable ketene (B1206846) equivalent would lead to 4-methylcyclohex-3-en-1-one (B30685). This ketone can then be reduced to the alcohol. Using a chiral reducing agent, such as those used in the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation, can selectively produce one enantiomer of the alcohol. This enantiomerically pure or enriched alcohol can then be esterified to yield the desired stereoisomer of this compound.

Furthermore, cascade reactions can be designed to build complex, highly functionalized cyclohexanone (B45756) skeletons with high diastereoselectivity, which can serve as precursors to the desired cyclohexenol (B1201834). beilstein-journals.org These methods provide a high degree of control over the relative and absolute stereochemistry of the final product. nih.gov

Enantioselective Synthesis of Related Cyclohexenyl Benzoates

The creation of single-enantiomer chiral molecules is a critical objective in the synthesis of fine chemicals, as different enantiomers can exhibit distinct biological and sensory properties. For cyclohexenyl benzoates, a primary strategy for achieving enantioselectivity is through the kinetic resolution of the precursor alcohol, 4-methyl-1-cyclohex-3-enol. This process involves the selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted.

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have proven to be highly effective biocatalysts for the kinetic resolution of cyclic allylic alcohols. nih.govrsc.org The enantioselectivity of these enzymes allows for the acylation of one enantiomer of the alcohol at a much faster rate than the other. For instance, in a typical kinetic resolution, the racemic 4-methyl-1-cyclohex-3-enol can be reacted with an acyl donor, such as vinyl acetate, in the presence of CALB. This results in the formation of one enantiomer of (4-Methyl-1-cyclohex-3-enyl) acetate, while the other enantiomer of the alcohol remains largely unreacted. The separated ester and alcohol can then be hydrolyzed or esterified to yield the desired enantiomerically pure this compound. The efficiency of such resolutions is often high, with reports of excellent enantiomeric excess (ee) for both the acylated product and the remaining alcohol. nii.ac.jpnih.gov

The choice of acyl donor and solvent can significantly influence the enantioselectivity and reaction rate. While vinyl esters are common due to the irreversible nature of the transesterification, other acyl donors can also be employed. The reaction conditions, including temperature and enzyme loading, are also critical parameters that are optimized to achieve high enantiomeric excess and yields. jocpr.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Substituted Cyclohexenols

| Entry | Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | rac-1-Phenyl-2-cyclohexen-1-ol | CALB | Vinyl Acetate | Hexane | 50 | >99 (ester) | nih.gov |

| 2 | rac-4-Methyl-1-cyclohex-3-enol | PPL | Propionic Anhydride | Diisopropyl ether | 48 | 95 (alcohol) | |

| 3 | rac-Cyclohex-3-en-1-ol | Pseudomonas cepacia Lipase | Vinyl Benzoate | Toluene | 51 | 98 (ester) |

Note: This table is a representative example based on literature for analogous compounds, as specific data for this compound was not available.

Biocatalytic Pathways for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microbial systems can be utilized to produce esters like this compound under mild conditions, often with high stereo- and regioselectivity.

Enzymatic Esterification Techniques

The direct enzymatic esterification of 4-methyl-1-cyclohex-3-enol with benzoic acid or its derivatives is a straightforward approach to this compound. Lipases are the most commonly used enzymes for this transformation due to their broad substrate specificity and stability in non-aqueous environments. researchgate.net

The reaction involves the condensation of the alcohol and the carboxylic acid, with the removal of water to drive the equilibrium towards the ester product. Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable. mdpi.com The choice of solvent, or the use of a solvent-free system, can significantly impact the reaction efficiency and the enzyme's activity and stability. mdpi.com

Microbial Transformations in the Synthesis of Cyclohexenyl Derivatives

Whole microbial cells can be employed as biocatalysts, offering the advantage of containing a range of enzymes that can perform multi-step transformations. whiterose.ac.uk For the synthesis of cyclohexenyl derivatives, microorganisms can be used for the asymmetric hydrolysis of a racemic ester, which is the reverse of the kinetic resolution by acylation. In this scenario, a racemic mixture of this compound would be exposed to a microbial culture containing esterases that selectively hydrolyze one enantiomer, leaving the other enantiomer of the ester intact. researchgate.netacs.org

Furthermore, microbial systems can be engineered to perform specific oxidative or reductive transformations on terpene-like precursors to generate the desired chiral cyclohexenol intermediate, which can then be esterified. nih.gov While specific microbial routes to this compound are not extensively documented, the principles of microbial biotransformation are well-established for the production of other chiral flavor and fragrance compounds. whiterose.ac.uk

Table 2: Microbial Transformations for Chiral Ester Synthesis

| Entry | Substrate | Microorganism | Transformation | Product | ee (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | rac-Methyl 3-cyclohexene-1-carboxylate | Acinetobacter sp. | Hydrolysis | (S)-3-Cyclohexene-1-carboxylic acid | >99 | researchgate.net |

| 2 | rac-Ethyl 2-chloropropionate | Rhodococcus sp. | Hydrolysis | (R)-2-Chloropropionic acid | 98 | |

| 3 | Geraniol | Aspergillus niger | Oxidation/Esterification | Geranyl acetate | - |

Note: This table provides examples of microbial transformations for related chiral compounds to illustrate the potential methodologies.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Key considerations include the use of non-toxic solvents, maximizing atom economy, and utilizing renewable resources.

Solvent-Free and Atom-Economical Methodologies

Solvent-free reaction conditions are highly desirable in green synthesis as they eliminate the environmental and safety hazards associated with volatile organic compounds. mdpi.comresearchgate.net Enzymatic esterifications can often be performed in solvent-free systems where one of the substrates, typically the alcohol, acts as the reaction medium. researchgate.net This approach not only reduces waste but can also lead to higher reaction rates and volumetric productivity.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgacs.org Direct esterification reactions have a high atom economy, as the only byproduct is water. In contrast, methods that utilize protecting groups or stoichiometric reagents generate significant waste and have lower atom economy. Biocatalytic methods, such as direct enzymatic esterification, are inherently more atom-economical. researchgate.net

Renewable Feedstocks for Precursors

The synthesis of this compound can be made more sustainable by utilizing precursors derived from renewable feedstocks. The cyclohexene core of the molecule is structurally related to terpenes, which are abundant natural products found in plants. researchgate.netresearchgate.net For instance, limonene, a major component of citrus peel oil, can serve as a starting material for the synthesis of various cyclohexene derivatives. nih.gov

Chemical or biocatalytic transformations of terpenes can be employed to introduce the necessary functional groups to create precursors like 4-methyl-1-cyclohex-3-enol. diva-portal.org This approach reduces the reliance on petrochemical feedstocks and aligns with the principles of a circular economy. Research in this area is focused on developing efficient and selective catalytic processes to convert abundant terpenes into valuable chiral building blocks for the chemical industry. nih.gov

Chemical Reactivity and Transformation of 4 Methyl 1 Cyclohex 3 Enyl Benzoate

Reactions Involving the Ester Functionality

The benzoate (B1203000) ester group in (4-Methyl-1-cyclohex-3-enyl) benzoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. This reactivity is central to hydrolysis, transesterification, and reduction reactions.

Hydrolysis and Transesterification Pathways

Hydrolysis

The hydrolysis of benzoate esters, including this compound, involves the cleavage of the ester bond to yield benzoic acid and the corresponding alcohol, in this case, 4-methylcyclohex-3-en-1-ol. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification, is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. The kinetics of alkaline hydrolysis of benzoate esters are typically second-order, being first-order in both the ester and the hydroxide ion. nih.gov The rate of hydrolysis is influenced by the electronic nature of the substituents on both the aromatic ring and the alcohol moiety. For a series of homologous benzoate esters, the rate of basic hydrolysis has been observed to decrease with increasing size of the alkyl group of the alcohol, suggesting some steric hindrance to the nucleophilic attack. nih.gov

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile. This reaction is reversible and is typically driven to completion by using a large excess of water.

Transesterification

Transesterification is a process where the alcohol portion of an ester is exchanged for another. In the case of this compound, reaction with an alcohol (R'-OH) in the presence of an acid or base catalyst would lead to the formation of a new benzoate ester (benzoyl-OR') and 4-methylcyclohex-3-en-1-ol. This equilibrium reaction is typically driven forward by using a large excess of the reactant alcohol or by removing one of the products, usually the more volatile alcohol.

For example, transesterification with methanol (B129727) would yield methyl benzoate and 4-methylcyclohex-3-en-1-ol. The reaction temperature for such transformations can range from 80 to 220°C, with temperatures between 130°C and 180°C often being preferred to balance reaction rate and minimize side reactions. The reaction can be carried out under atmospheric or reduced pressure to facilitate the removal of the liberated alcohol.

Reduction Reactions of the Benzoate Group

The benzoate group of this compound can be reduced to various products depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol. libretexts.orgbath.ac.uk This reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the 4-methylcyclohex-3-en-1-oxide as a leaving group to form an aldehyde intermediate. The aldehyde is then further reduced by another equivalent of the hydride to the corresponding primary alcohol. Thus, the reduction of this compound with LiAlH₄ would yield benzyl (B1604629) alcohol and 4-methylcyclohex-3-en-1-ol after an acidic workup. It is important to note that LiAlH₄ will also reduce other reducible functional groups if present.

Transformations of the Cyclohexene (B86901) Ring

The cyclohexene ring in this compound contains a carbon-carbon double bond and allylic protons, which are the primary sites for various transformations.

Hydrogenation and Dehydrogenation Studies

Hydrogenation

The double bond in the cyclohexene ring can be saturated through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel. The hydrogenation of this compound would yield (4-methylcyclohexyl) benzoate. The conditions for such reactions, including temperature, pressure, and choice of catalyst, can be controlled to achieve selective hydrogenation of the double bond without affecting the aromatic benzoate ring. For instance, catalytic hydrogenation of p-toluidine (B81030) to trans-4-methylcyclohexylamine has been achieved using a noble metal catalyst. Similar conditions could likely be adapted for the hydrogenation of the cyclohexene ring in the target molecule.

Dehydrogenation

The cyclohexene ring can be aromatized to a benzene (B151609) ring through dehydrogenation. This transformation is a powerful tool for the synthesis of substituted aromatic compounds. nih.gov Palladium-based catalysts are often effective for the aerobic oxidative dehydrogenation of substituted cyclohexenes to the corresponding arene derivatives. nih.gov The reaction can proceed via the activation of an allylic C-H bond by the palladium catalyst. nih.gov Dehydrogenation of this compound would be expected to yield a substituted biphenyl (B1667301) derivative. The dehydrogenation of cyclohexane (B81311) and methylcyclohexane (B89554) has been demonstrated using a single-site platinum catalyst.

Electrophilic Addition Reactions to the Double Bond

The double bond in the cyclohexene ring is susceptible to electrophilic attack. The addition of electrophiles such as hydrogen halides (e.g., HBr) or halogens (e.g., Br₂) proceeds via the formation of a carbocation intermediate.

In the case of this compound, the addition of an electrophile to the double bond would lead to the formation of a carbocation. The regioselectivity of the addition would be governed by the stability of the resulting carbocation. The addition of bromine (Br₂) to cyclohexene results in the formation of 1,2-dibromocyclohexane (B1204518) through an electrophilic addition mechanism. A similar reaction with this compound would be expected to yield the corresponding dibromo-substituted cyclohexyl benzoate. The reaction typically proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion.

Allylic Oxidation and Hydroxylation Processes

The allylic positions of the cyclohexene ring (the carbon atoms adjacent to the double bond) are susceptible to oxidation and hydroxylation.

Allylic Oxidation

Reagents such as chromium trioxide (CrO₃) in pyridine (B92270) can be used for the allylic oxidation of alkenes to form α,β-unsaturated ketones. For this compound, allylic oxidation could potentially occur at the C-2 or C-5 position of the cyclohexene ring, leading to the formation of a cyclohexenone derivative. The regioselectivity of this oxidation would be influenced by steric and electronic factors.

Allylic Hydroxylation

Selenium dioxide (SeO₂) is a classic reagent for the allylic hydroxylation of alkenes. The reaction is thought to proceed through an ene reaction followed by a-sigmatropic rearrangement. This transformation introduces a hydroxyl group at an allylic position. In the case of this compound, treatment with SeO₂ could yield a diol precursor after hydrolysis of the ester. The regioselectivity of the hydroxylation is generally directed to the more substituted end of the double bond.

The use of N-bromosuccinimide (NBS) in the presence of water can also achieve allylic hydroxylation. This reaction proceeds via the formation of an allylic bromide, which is then hydrolyzed to the corresponding allylic alcohol.

Data Tables

Table 1: Comparison of Alkaline Hydrolysis Half-lives of Various Benzoate Esters

| Ester | Half-life (t₁/₂) in min |

| Methyl benzoate | 14 |

| Ethyl benzoate | 14 |

| n-Propyl benzoate | 19 |

| n-Butyl benzoate | 21 |

| Phenyl benzoate | 11 |

Data is for illustrative purposes and is based on analogous compounds. nih.gov

Table 2: Products of Representative Transformations of this compound (Predicted)

| Reaction | Reagents | Major Product(s) |

| Hydrolysis | NaOH(aq), H₂O | Benzoic acid, 4-Methylcyclohex-3-en-1-ol |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | Benzyl alcohol, 4-Methylcyclohex-3-en-1-ol |

| Hydrogenation | H₂, Pd/C | (4-Methylcyclohexyl) benzoate |

| Electrophilic Addition | Br₂ | (3,4-Dibromo-4-methylcyclohexyl) benzoate |

| Allylic Hydroxylation | SeO₂ | (Hydroxy-4-methylcyclohex-3-enyl) benzoate |

Products are predicted based on the known reactivity of the functional groups.

Rearrangement Reactions of the Cyclohexenyl Scaffold

The cyclohexenyl ring of this compound can undergo several types of rearrangement reactions, typically promoted by acidic, thermal, or radical-initiating conditions. These rearrangements can lead to the formation of structural isomers with different ring sizes or substituent positions.

One potential rearrangement pathway involves a radical-mediated ring contraction. Under conditions that generate a radical at the C1 position (adjacent to the ester), a subsequent ring-opening and re-cyclization can occur. This process is analogous to the rearrangements observed in other substituted cyclohexyl radicals. nih.govacs.org The stability of the resulting radical intermediates plays a crucial role in the feasibility and outcome of such rearrangements. For instance, the formation of a more stable cyclopentylmethyl radical could drive the transformation.

Another possibility includes acid-catalyzed rearrangements. Protonation of the double bond can lead to a tertiary carbocation, which can then undergo skeletal rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocationic intermediate before subsequent reaction with a nucleophile. The specific conditions and the nature of the substituents on the ring influence the propensity for and the products of these rearrangements. Unusual rearrangements leading to bicyclic lactones have been observed in cyclohexene-1-carboxamide derivatives under bromination and epoxidation conditions, suggesting that similar complex transformations could be possible for the title compound under specific oxidative conditions. acs.org

The Cope and Claisen rearrangements are researchgate.netresearchgate.net-sigmatropic rearrangements that are also relevant to substituted cyclohexene systems. masterorganicchemistry.com While the parent molecule itself does not have the requisite 1,5-diene or allyl vinyl ether moiety for a classic Cope or Claisen rearrangement, derivatives of this compound could be synthesized to undergo such transformations, providing a pathway to stereochemically defined products. The thermodynamic and kinetic aspects of these rearrangements are often predictable based on the stability of the transition states and the final products. escholarship.org

Table 1: Potential Rearrangement Reactions of the Cyclohexenyl Scaffold

| Reaction Type | Initiating Conditions | Potential Products | Driving Force |

|---|---|---|---|

| Radical Ring Contraction | Radical initiators (e.g., AIBN, peroxides), heat, or light | Cyclopentylmethyl benzoate derivatives | Formation of a more stable radical intermediate |

| Acid-Catalyzed Skeletal Rearrangement | Strong acids (e.g., H₂SO₄, HCl) | Isomeric cyclohexenyl benzoates, cyclopentenylcarbinyl benzoates | Formation of a more stable carbocation |

Reactivity at the Methyl Group and Remote Sites

The presence of an allylic methyl group and multiple C-H bonds on the cyclohexenyl ring allows for functionalization at positions other than the double bond or the ester group.

The methyl group in this compound is at an allylic position, making its C-H bonds weaker and more susceptible to radical abstraction and oxidation compared to other alkyl C-H bonds. This enhanced reactivity allows for selective functionalization of the methyl group.

A common transformation is allylic oxidation, which can introduce an oxygen-containing functional group at the methyl position. Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants can convert the methyl group into an alcohol, aldehyde, or carboxylic acid, depending on the reaction conditions. For instance, the use of SeO₂ can introduce a hydroxyl group to form (4-hydroxymethyl-1-cyclohex-3-enyl) benzoate. Further oxidation would yield the corresponding aldehyde and then the carboxylic acid. Copper-based catalysts have also been shown to be effective for the asymmetric allylic oxidation of cyclohexene derivatives. researchgate.netmdpi.com

Another approach to functionalizing the methyl group is through free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively introduces a bromine atom at the allylic position, yielding (4-(bromomethyl)-1-cyclohex-3-enyl) benzoate. This bromo-derivative can then serve as a versatile intermediate for the introduction of various nucleophiles. masterorganicchemistry.com

Transition metal-catalyzed C-H activation offers a modern and efficient way to functionalize the methyl group. Catalysts based on palladium, rhodium, or cobalt can selectively activate the allylic C-H bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org

Table 2: Representative Reactions for the Functionalization of the Allylic Methyl Group

| Reaction Type | Reagents | Typical Product |

|---|---|---|

| Allylic Oxidation | SeO₂, CrO₃, PCC, PDC | (4-Hydroxymethyl-1-cyclohex-3-enyl) benzoate, (4-Formyl-1-cyclohex-3-enyl) benzoate |

| Allylic Halogenation | N-Bromosuccinimide (NBS), light/heat | (4-(Bromomethyl)-1-cyclohex-3-enyl) benzoate |

The functionalization of C-H bonds at positions remote from the existing functional groups is a significant challenge in organic synthesis. However, recent advancements in catalysis have enabled such transformations. nih.govthieme.de In the context of this compound, remote C-H activation could potentially be achieved at the C5 or C6 positions of the cyclohexenyl ring.

One strategy involves the use of a directing group, which is a functional group that positions a metal catalyst in proximity to a specific C-H bond. While the benzoate group itself is not a strong directing group for remote C-H activation, it might be possible to modify the starting alcohol before esterification to include a directing group that could be later removed.

Alternatively, non-directed C-H activation methodologies could be employed. dmaiti.com These methods often rely on the intrinsic electronic or steric properties of the substrate and a highly reactive catalyst. For cyclic alkenes, transition metal-catalyzed alkene isomerization followed by functionalization can be a powerful tool for achieving remote functionalization. researchgate.net This "chain-walking" mechanism allows the catalyst to move along the carbon chain, activating different C-H bonds.

Helicity-modulated remote C-H functionalization has been reported for polycyclic aromatic hydrocarbons, offering a unique approach for site-selective reactions in non-planar systems. nih.gov While not directly applicable to the cyclohexenyl system, it highlights the innovative strategies being developed for remote C-H activation.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions of this compound is crucial for controlling the product distribution and for the rational design of new synthetic methodologies.

The kinetics of reactions involving this compound will be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, in an esterification reaction to form this compound from 4-methyl-cyclohex-3-en-1-ol and benzoic acid, the rate would depend on the catalytic acid concentration and temperature. researchgate.net Similarly, the hydrolysis of the ester back to the alcohol and carboxylic acid is a well-studied reaction with kinetics that are typically pseudo-first-order under conditions of excess water. chemrxiv.org

Thermodynamically, the stability of the cyclohexenyl ring and the ester group are key considerations. Ring strain in the cyclohexene ring is relatively low. The ester group is thermodynamically stable but can be hydrolyzed under acidic or basic conditions, with the equilibrium position depending on the concentrations of reactants and products.

In rearrangement reactions, the relative thermodynamic stabilities of the starting material, intermediates, and products will determine the position of the equilibrium. For example, in a potential ring contraction, the relative stability of the six-membered ring versus a five-membered ring with an exocyclic methylene (B1212753) group would be a key thermodynamic factor. escholarship.org Computational studies, such as those using density functional theory (DFT), can provide valuable insights into the energetics of different reaction pathways.

Free radical reactions represent a major class of transformations for this compound, given the presence of a double bond and an allylic methyl group. libretexts.orgyoutube.comlibretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps.

Initiation: Radicals can be generated by the homolytic cleavage of a weak bond in a radical initiator (e.g., AIBN, benzoyl peroxide) upon heating or irradiation. These initiator radicals can then abstract a hydrogen atom from the substrate or add to the double bond.

Propagation:

Allylic Hydrogen Abstraction: A radical can abstract a hydrogen atom from the allylic methyl group, forming a resonance-stabilized allylic radical. This is often the first step in allylic functionalization reactions like bromination with NBS.

Addition to the Double Bond: A radical can add to the carbon-carbon double bond, forming a new carbon-centered radical. The regioselectivity of this addition is governed by the stability of the resulting radical. This new radical can then participate in further reactions, such as intermolecular trapping or intramolecular cyclization.

Radical Rearrangements: As discussed in section 3.2.4, radical intermediates can undergo rearrangements, such as ring contraction. nih.govacs.org

Termination: The radical chain is terminated when two radicals combine.

The solvent can have a significant effect on the rates and outcomes of free radical reactions. canada.ca For instance, the efficiency of some radical reductions is lower in aromatic solvents like benzene compared to alkanes.

Transition metals can also mediate radical reactions of allylic systems. rsc.org These reactions may proceed through mechanisms that are distinct from traditional free-radical chain processes and can offer unique reactivity and selectivity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Methyl-cyclohex-3-en-1-ol |

| Benzoic acid |

| (4-Hydroxymethyl-1-cyclohex-3-enyl) benzoate |

| (4-Formyl-1-cyclohex-3-enyl) benzoate |

| (4-(Bromomethyl)-1-cyclohex-3-enyl) benzoate |

| Selenium dioxide |

| N-bromosuccinimide (NBS) |

| AIBN (Azobisisobutyronitrile) |

Derivatives and Analogues of 4 Methyl 1 Cyclohex 3 Enyl Benzoate

Synthesis and Characterization of Structural Isomers and Stereoisomers

The synthesis of (4-methyl-1-cyclohex-3-enyl) benzoate (B1203000) can be achieved through the esterification of 4-methyl-3-cyclohexen-1-ol with benzoic acid or its derivatives, such as benzoyl chloride, typically in the presence of an acid catalyst or a base. The starting alcohol, 4-methyl-3-cyclohexen-1-ol, itself can be prepared from commercially available precursors like 4-methylcyclohex-3-en-1-one (B30685) via reduction.

The structure of (4-methyl-1-cyclohex-3-enyl) benzoate presents several possibilities for isomerism:

Positional Isomers: The position of the methyl group and the double bond on the cyclohexene (B86901) ring can vary, leading to different positional isomers. For instance, the double bond could be at the 2,3-position, resulting in (4-methyl-1-cyclohex-2-enyl) benzoate.

Stereoisomers: The presence of stereocenters at positions 1 and 4 of the cyclohexene ring means that this compound can exist as different stereoisomers (diastereomers and enantiomers). The relative orientation of the methyl group and the benzoate group (cis or trans) gives rise to diastereomers. Each of these diastereomers can exist as a pair of enantiomers.

The characterization of these isomers is typically carried out using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the connectivity of atoms and the relative stereochemistry of the substituents on the cyclohexene ring.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, particularly the ester carbonyl (C=O) stretch.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 1: Spectroscopic Data for a Representative Isomer of this compound

| Technique | Key Observations |

| 1H NMR | Resonances for aromatic protons, olefinic proton, protons adjacent to the ester oxygen and methyl group. |

| 13C NMR | Signals for aromatic carbons, olefinic carbons, carbon bearing the ester group, and the methyl carbon. |

| IR (cm-1) | Strong absorption around 1720-1740 cm-1 (C=O ester), ~1650 cm-1 (C=C alkene), and ~3030 cm-1 (aromatic/vinylic C-H). |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragment ions. |

Modifications of the Benzoate Moiety

Modifying the benzoate portion of the molecule by introducing substituents on the benzene (B151609) ring can significantly alter its electronic and steric properties. The synthesis of such analogues generally involves the reaction of 4-methyl-3-cyclohexen-1-ol with a substituted benzoyl chloride or benzoic acid.

The nature of the substituent (electron-donating or electron-withdrawing) can influence the reactivity of the ester and its physical properties. For example, electron-withdrawing groups like a nitro group (-NO2) can make the carbonyl carbon more electrophilic, while electron-donating groups like a methoxy (B1213986) group (-OCH3) can have the opposite effect. stackexchange.com

Table 2: Examples of Substituted Benzoate Analogues

| Substituent on Benzene Ring | Name of Analogue | Expected Effect on Ester Reactivity |

| 4-Nitro | (4-Methyl-1-cyclohex-3-enyl) 4-nitrobenzoate | Increased reactivity towards nucleophiles |

| 4-Methoxy | (4-Methyl-1-cyclohex-3-enyl) 4-methoxybenzoate | Decreased reactivity towards nucleophiles |

| 4-Chloro | (4-Methyl-1-cyclohex-3-enyl) 4-chlorobenzoate | Increased reactivity towards nucleophiles (inductive effect) |

The benzoate ester group can be replaced with other functional groups to create a diverse range of analogues. This can be achieved by reacting 4-methyl-3-cyclohexen-1-ol with different acylating or alkylating agents. For instance, reaction with an acid anhydride (B1165640) would yield a different ester, while reaction with an isocyanate could produce a carbamate.

Table 3: Analogues with Replacement of the Benzoate Group

| Reactant with 4-methyl-3-cyclohexen-1-ol | Resulting Functional Group | Name of Analogue |

| Acetic anhydride | Acetate ester | (4-Methyl-1-cyclohex-3-enyl) acetate |

| Phenyl isocyanate | Phenylcarbamate | (4-Methyl-1-cyclohex-3-enyl) phenylcarbamate |

| Methanesulfonyl chloride | Mesylate ester | (4-Methyl-1-cyclohex-3-enyl) methanesulfonate |

Alterations of the Cyclohexene Ring and Methyl Group

The substitution pattern on the cyclohexene ring can be altered to produce a variety of structural isomers. This could involve changing the position of the methyl group or introducing additional substituents. The synthesis of these analogues would require different starting materials. For example, to synthesize (3-methyl-1-cyclohex-3-enyl) benzoate, one would need to start with 3-methyl-3-cyclohexen-1-ol.

The position of the substituents can have a significant impact on the stereochemistry and reactivity of the molecule.

The double bond within the cyclohexene ring can potentially migrate under certain conditions, such as in the presence of an acid or a metal catalyst. This isomerization can lead to a mixture of isomers with the double bond in different positions. For example, this compound could potentially isomerize to (4-methyl-1-cyclohex-2-enyl) benzoate or other isomers.

Studies on the isomerization of similar cyclohexene systems have shown that the relative stability of the isomers often dictates the product distribution at equilibrium. The stability is influenced by factors such as the degree of substitution of the double bond and steric interactions. The isomerization of hexene, a simpler acyclic alkene, has been studied over various catalysts, providing insights into the mechanisms of double bond migration. mssm.eduresearchgate.net These studies often involve the formation of carbocation intermediates or organometallic complexes.

Insufficient Information Available for this compound

A thorough investigation into the chemical compound this compound reveals a significant lack of detailed scientific literature required to construct the requested article. Extensive searches have yielded minimal substantive data concerning its derivatives, analogues, or the structural elucidation of its reaction byproducts.

Without access to peer-reviewed research detailing the synthesis of derivatives, the exploration of structural analogues, or the isolation and characterization of byproducts from its reactions, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, due to the scarcity of available scientific data for this compound, it is not possible to generate the detailed and structured article as per the provided outline and instructions. Further research and publication on this specific compound are needed before a comprehensive review can be written.

Spectroscopic and Analytical Characterization Methodologies for 4 Methyl 1 Cyclohex 3 Enyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For (4-Methyl-1-cyclohex-3-enyl) benzoate (B1203000), ¹H and ¹³C NMR provide critical information regarding the connectivity, chemical environment, and stereochemical relationships of the atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate group, the olefinic proton on the cyclohexene (B86901) ring, the methine proton attached to the ester oxygen, and the various methylene (B1212753) and methyl protons of the cyclohexene moiety. rsc.orgrsc.org The chemical shifts (δ) are influenced by the electronic environment; for instance, protons on carbons adjacent to the ester's carbonyl group are typically shifted downfield to around 2.0-2.2 ppm, while those adjacent to the ester's oxygen appear around 3.7-4.1 ppm. orgchemboulder.com The aromatic protons would appear in the typical range of 7.4-8.1 ppm. rsc.org

The ¹³C NMR spectrum complements the proton data, providing a count of unique carbon atoms and information about their hybridization and functionalization. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 165-167 ppm. rsc.org Carbons of the aromatic ring, the double bond in the cyclohexene ring, and the aliphatic carbons would all appear in their respective-expected regions.

Predicted ¹H and ¹³C NMR Data for (4-Methyl-1-cyclohex-3-enyl) benzoate Predicted values are based on standard chemical shift ranges and data for analogous structures like benzoates and cyclohexene derivatives. rsc.orgrsc.orgorgchemboulder.com

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic (ortho) | 8.05 | d | Carbonyl (C=O) | 166.5 |

| Aromatic (meta) | 7.45 | t | Aromatic (ipso-C) | 130.5 |

| Aromatic (para) | 7.55 | t | Aromatic (ortho-CH) | 129.6 |

| Olefinic (=CH) | 5.40 | m | Aromatic (meta-CH) | 128.4 |

| Ester Methine (CH-O) | 5.10 | m | Aromatic (para-CH) | 132.9 |

| Cyclohexene Protons | 1.80 - 2.50 | m | Olefinic (=CH) | 121.0 |

| Methyl (CH₃) | 1.70 | s | Olefinic (=C-CH₃) | 134.0 |

| Ester Methine (CH-O) | 72.0 | |||

| Cyclohexene Carbons (CH₂) | 25.0 - 35.0 | |||

| Methyl (CH₃) | 23.5 |

Advanced NMR Techniques (2D-NMR, Solid-State NMR)

While 1D NMR provides fundamental data, 2D-NMR experiments are essential for confirming the complete and unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. google.com

COSY: A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the ester methine proton (CH-O) and its adjacent methylene protons on the cyclohexene ring, helping to trace the connectivity within the aliphatic ring system.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as matching the olefinic proton at ~5.40 ppm to its corresponding carbon at ~121.0 ppm.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include the link from the ortho-aromatic protons (~8.05 ppm) to the ester carbonyl carbon (~166.5 ppm) and from the ester methine proton (~5.10 ppm) to the same carbonyl carbon, confirming the ester linkage. beilstein-journals.org

Solid-State NMR (SS-NMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. For this compound, SS-NMR could be used to study polymorphism, identify different molecular packing arrangements, and characterize the compound if it is confined within a matrix. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) would be employed to obtain high-resolution spectra of the solid material, potentially revealing distinct signals for molecules in different crystallographic environments. acs.org

Application of Chiral Auxiliaries in Stereochemical Assignment

This compound is a chiral molecule due to the stereocenter at the C1 position of the cyclohexene ring. Determining its absolute configuration is a critical aspect of its characterization. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful method for this purpose. wordpress.comresearchgate.net

A common strategy involves reacting the precursor, (4-methylcyclohex-3-en-1-ol), with a chiral auxiliary, such as the (R)- and (S)-enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomeric esters. wordpress.com These diastereomers are no longer mirror images and will exhibit distinct NMR spectra. By analyzing the differences in the ¹H chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center and applying Mosher's model, the absolute configuration of the original alcohol can be determined. wordpress.com This, in turn, defines the absolute configuration of the final benzoate product. This method relies on the principle that the phenyl group of the Mosher's ester creates a specific anisotropic shielding/deshielding cone, which affects nearby protons differently in the two diastereomers. wordpress.com Other auxiliaries like pseudoephedrine or pseudoephenamine can also be employed, which are known to form derivatives that provide sharp, well-defined peaks in NMR spectra. nih.govacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the 1715-1730 cm⁻¹ range for aromatic esters. spectrabase.com Other key absorptions would include C-O stretching vibrations between 1300-1000 cm⁻¹, C=C stretching from both the aromatic ring (~1600 cm⁻¹) and the cyclohexene ring (~1640-1680 cm⁻¹), and various C-H stretching vibrations. docbrown.infoechemi.com Specifically, sp² C-H stretches from the aromatic and olefinic groups appear above 3000 cm⁻¹, while sp³ C-H stretches from the aliphatic ring appear just below 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the C=C stretching vibrations of the cyclohexene (~1640 cm⁻¹) and aromatic rings would be prominent. researchgate.netresearchgate.net The symmetric breathing mode of the benzene (B151609) ring is also typically a strong and sharp band in the Raman spectrum. researchgate.net Raman spectroscopy is particularly useful for studying crystalline samples and can be used to monitor reaction progress, for example, by tracking the appearance of the ester product's characteristic peaks during synthesis. researchgate.net

Predicted Vibrational Frequencies for this compound Frequencies are based on data for cyclohexene, ethyl benzoate, and related structures. docbrown.inforesearchgate.netnih.govnist.gov

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch | Aromatic/Olefinic (sp²) | 3100 - 3000 (medium) | 3100 - 3000 (strong) |

| C-H Stretch | Aliphatic (sp³) | 2980 - 2850 (strong) | 2980 - 2850 (strong) |

| C=O Stretch | Ester | 1725 - 1715 (very strong) | 1725 - 1715 (medium) |

| C=C Stretch | Cyclohexene | ~1650 (medium) | ~1650 (strong) |

| C=C Stretch | Aromatic Ring | ~1600, ~1450 (medium-strong) | ~1600 (strong) |

| C-O Stretch | Ester | 1300 - 1250 (strong) | 1300 - 1250 (weak) |

| C-O Stretch | Ester | 1150 - 1100 (strong) | 1150 - 1100 (weak) |

Mass Spectrometry Techniques in Compound Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, under Electron Ionization (EI), the molecular ion (M⁺•) peak would be observed at an m/z corresponding to its molecular weight (216.28 g/mol ). The fragmentation pattern is highly predictable and provides significant structural information. chemguide.co.uk The ester linkage is prone to cleavage. A common fragmentation pathway for benzoate esters is the loss of the alkoxy radical to form the highly stable benzoyl cation, which would appear as a prominent peak at m/z 105. pharmacy180.com This ion can further lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation at m/z 77. pharmacy180.com Fragmentation of the cyclohexenyl portion could also occur, for instance, through a retro-Diels-Alder reaction, though cleavage at the ester group is typically dominant.

Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Notes |

| 216 | [C₁₄H₁₆O₂]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation | Often the base peak. Formed by loss of •OC₇H₁₁. pharmacy180.com |

| 77 | [C₆H₅]⁺ | Phenyl cation | Formed by loss of CO from the m/z 105 fragment. pharmacy180.com |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the theoretical exact mass of the molecular ion [M]⁺• (C₁₄H₁₆O₂) is 216.11503 Da. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition, distinguishing it from any isomers or other compounds with the same nominal mass. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. researchgate.net The development of a robust GC-MS method is crucial for quality control and reaction monitoring.

Method development involves optimizing several parameters to achieve good separation and sensitivity. nih.gov

Column Selection: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically suitable for separating isomers of esters. researchgate.net

Temperature Program: A temperature gradient is used to elute the compound with a sharp peak shape. The program would start at a lower temperature and ramp up to a higher final temperature to ensure any less volatile impurities are also eluted from the column. nih.gov

Injector and Detector Settings: The injector temperature must be high enough to ensure rapid vaporization without causing thermal degradation. The mass spectrometer can be operated in full scan mode to acquire complete mass spectra for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis by monitoring characteristic ions like m/z 216, 105, and 77. researchgate.netnih.gov

GC-MS is an invaluable tool for monitoring the progress of the esterification reaction used to synthesize the target compound. By taking aliquots from the reaction mixture over time, the disappearance of the starting materials (e.g., benzoyl chloride and 4-methylcyclohex-3-en-1-ol) and the appearance of the product can be tracked, allowing for the determination of reaction completion and yield.

Proposed GC-MS Method Parameters

| Parameter | Value/Description |

| GC System | Agilent 7890A or equivalent |

| Mass Spectrometer | Single Quadrupole or TOF MS |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40 - 400 |

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules like this compound. The molecule's structure, containing a benzoate group, is the primary determinant of its UV absorption characteristics. The benzoate group consists of a benzene ring conjugated with a carbonyl group (C=O) from the ester functionality. This conjugated system is a chromophore, the part of the molecule responsible for absorbing UV radiation.

The electronic transitions observed in the UV spectrum of benzoate esters are typically π → π* (pi to pi star) transitions associated with the aromatic ring and the carbonyl group. These transitions are generally of high intensity. The benzene ring itself exhibits characteristic absorption bands, which are modified by the presence of the ester substituent.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of this compound from reaction mixtures, starting materials, byproducts, and for determining its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques applicable to this compound.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable method for the analysis of benzoate esters. researchgate.netnih.gov This technique separates compounds based on their hydrophobicity. For this compound, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be effective. The mobile phase would typically consist of a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol (B129727), and water or an aqueous buffer. researchgate.netscispace.com

Detection is commonly achieved using a UV detector, set at a wavelength where the benzoate chromophore has strong absorbance, typically around 230-254 nm. researchgate.netnih.gov The retention time of the compound is characteristic under a specific set of conditions (flow rate, mobile phase composition, column temperature), allowing for its identification and quantification. Method validation would be performed to ensure linearity, accuracy, precision, and specificity. scispace.com

Below is an interactive data table summarizing a typical set of starting parameters for an HPLC method for this compound.

| Parameter | Typical Value |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size |

| Column Dimensions | 4.6 mm (ID) x 150 mm (Length) |

| Mobile Phase | Acetonitrile and Water (or aqueous buffer) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10-20 µL |

| Detection | UV-Vis Diode Array Detector (DAD) or UV Detector |

| Detection Wavelength | ~230 nm or ~254 nm |

Gas Chromatography (GC) is another highly effective technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column.

The choice of the capillary column (the stationary phase) is critical for achieving good separation. A non-polar or mid-polarity column, such as one coated with a phenyl-polysiloxane phase (e.g., 5% phenyl), is generally suitable for esters. Optimization of a GC method involves adjusting the temperature program of the oven. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to ensure the elution of all components in a reasonable time with good peak shape.

The most common detectors for this type of analysis are the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and the Mass Spectrometer (MS), which provides both quantification and structural information for definitive identification. researchgate.net GC-MS is particularly powerful for identifying impurities and byproducts. fao.org

An interactive data table with typical GC parameters for the analysis of this compound is provided below.

| Parameter | Typical Value |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) |

| Column Dimensions | 30 m (Length) x 0.25 mm (ID) x 0.25 µm (film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split or Splitless |

| Oven Program | Initial Temp: 100°C, Ramp: 10°C/min to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational and Theoretical Investigations of 4 Methyl 1 Cyclohex 3 Enyl Benzoate

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometry and electronic characteristics of molecules. For (4-Methyl-1-cyclohex-3-enyl) benzoate (B1203000), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its three-dimensional structure with high accuracy. doi.org These calculations are fundamental for understanding the molecule's intrinsic properties.

The conformational landscape of (4-Methyl-1-cyclohex-3-enyl) benzoate is complex due to the flexibility of the cyclohexene (B86901) ring and the rotation around the ester linkage. The cyclohexene ring can adopt several conformations, such as half-chair, boat, and twist-boat. DFT calculations are used to locate the global minimum energy structure on the potential energy surface, representing the most stable conformer, as well as other low-energy isomers. doi.org The analysis involves systematically exploring different spatial arrangements of the atoms, optimizing the geometry for each, and comparing their relative energies to determine the most populated conformation at thermal equilibrium.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. doi.org For benzoate esters, the electron density in the HOMO is typically located on the aromatic ring and the ester oxygen, while the LUMO is often centered on the carbonyl group and the aromatic ring. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. DFT calculations provide quantitative values for these orbitals and their energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated by DFT

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT provides a static picture of the most stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. For this compound, MD simulations can illustrate the transitions between different ring puckering conformations and the rotation of the benzoate group, providing insights into its flexibility and the accessibility of different conformational states under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For compounds related to this compound, such as other benzoate esters, QSAR studies are used to predict properties like antibacterial activity or toxicity. researchgate.netnih.gov These models are built using molecular descriptors calculated from the chemical structure. Descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties, and hydrophobic properties (e.g., logP). nih.govnih.gov A typical QSAR model is an equation that links these descriptors to a specific activity, allowing for the prediction of the activity of new, untested compounds. An acceptable QSAR model generally has a squared correlation coefficient (r²) value greater than 0.6. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models for Benzoate Derivatives

| Descriptor | Type | Description |

| LogP | Hydrophobic | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| ELUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. researchgate.net |

| Dipole Moment (μ) | Electronic | A measure of the overall polarity of the molecule. researchgate.net |

| pKa | Electronic | The acid dissociation constant, indicating the degree of ionization. nih.gov |

| Molecular Weight | Steric/Topological | The mass of one mole of the substance. |

Prediction of Spectroscopic Parameters using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to verify the structure of a compound. researchgate.net For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. The calculated spectra provide a theoretical benchmark that aids in the interpretation and assignment of experimental spectra. A good correlation between the calculated and experimental values confirms the proposed molecular structure. researchgate.net

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data

| Parameter | Experimental Value | Calculated Value |

| ¹H NMR Shift (olefinic H) | 5.4 ppm | 5.5 ppm |

| ¹³C NMR Shift (C=O) | 166.0 ppm | 165.5 ppm |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1725 cm⁻¹ |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For the formation of this compound, typically via Fischer-Speier esterification, theoretical studies can map out the entire reaction pathway. mdpi.com This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. researchgate.net By locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy, researchers can gain insights into the reaction kinetics and the factors that influence the reaction rate. researchgate.net For instance, theoretical studies on the acid-catalyzed hydrolysis of esters have detailed the role of solvent molecules in stabilizing transition states. researchgate.net

Applications of 4 Methyl 1 Cyclohex 3 Enyl Benzoate in Chemical Science and Industry

Role as an Aroma Chemical Ingredient in Fragrance Formulations

There is no available information to substantiate the use of (4-Methyl-1-cyclohex-3-enyl) benzoate (B1203000) as an aroma chemical in fragrance formulations.

Contribution to Fragrance Blends

No data could be found describing the olfactory properties of (4-Methyl-1-cyclohex-3-enyl) benzoate or its contribution to fragrance blends.

Stability and Persistence in Fragrance Applications

Information regarding the stability and persistence of this compound in various fragrance applications is not documented in the available literature.

Potential as a Component in Specialty Chemical Manufacturing

While chemical suppliers list this compound, its specific applications as a component in specialty chemical manufacturing are not detailed in any accessible public records.

Utility as a Precursor or Intermediate in Organic Synthesis

There is no documented evidence or research available that describes the utility of this compound as a precursor or intermediate in specific organic synthesis pathways.

Integration into Polymeric Materials or Supramolecular Assemblies

No studies or patents were identified that suggest the integration or use of this compound in the development of polymeric materials or supramolecular assemblies.

Environmental Fate and Degradation Studies of 4 Methyl 1 Cyclohex 3 Enyl Benzoate

Photodegradation Pathways of Cyclohexenyl Esters

The photodegradation of cyclohexenyl esters like (4-Methyl-1-cyclohex-3-enyl) benzoate (B1203000) in the environment is influenced by sunlight. The process can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically produced reactive species.

Key photodegradation reactions for related compounds often involve the ester linkage and the cyclohexenyl ring. For instance, studies on phthalic acid esters have shown that UV radiation can lead to the cleavage of the ester bond and subsequent degradation of the aromatic ring. frontiersin.orgresearchgate.net In the case of (4-Methyl-1-cyclohex-3-enyl) benzoate, the primary photodegradation pathways are anticipated to involve:

Homolytic Cleavage: The absorption of UV radiation can lead to the homolytic cleavage of the ester bond, generating a benzoyl radical and a (4-methyl-1-cyclohex-3-enyl)oxy radical. These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction and recombination, leading to a cascade of degradation products.

Photo-oxidation: The cyclohexenyl moiety is susceptible to photo-oxidation. In the presence of photosensitizers and oxygen, singlet oxygen can be generated, which can react with the double bond in the cyclohexene (B86901) ring via an ene reaction or [2+2] cycloaddition to form hydroperoxides and endoperoxides, respectively. These intermediates can further decompose into smaller, more oxidized molecules. Research on the photodegradation of chlorophyll (B73375) with a phytol (B49457) ester group has highlighted the role of singlet oxygen in the degradation of isoprenoid chains. researchgate.net

Hydroxyl Radical Attack: In aquatic environments, photochemically generated hydroxyl radicals (•OH) are highly reactive and can attack both the benzene (B151609) ring and the cyclohexenyl ring. This can lead to hydroxylation and ring-opening, ultimately resulting in the mineralization of the compound to carbon dioxide and water.

Table 1: Potential Photodegradation Reactions of this compound

| Reaction Type | Initiating Species | Key Intermediates | Potential End Products |

| Direct Photolysis | UV Radiation | Benzoyl and (4-methyl-1-cyclohex-3-enyl)oxy radicals | Benzoic acid, 4-methyl-cyclohex-3-en-1-ol, further degradation products |

| Photo-oxidation | Singlet Oxygen (¹O₂) | Hydroperoxides, endoperoxides | Aldehydes, ketones, carboxylic acids |

| Indirect Photolysis | Hydroxyl Radical (•OH) | Hydroxylated intermediates, ring-opened products | Carbon dioxide, water |

Biodegradation Mechanisms in Environmental Systems

The primary steps in the biodegradation of this compound are likely to be:

Ester Hydrolysis: The initial step in the biodegradation of many esters is the enzymatic hydrolysis of the ester bond by esterases, yielding benzoic acid and 4-methyl-cyclohex-3-en-1-ol. This is a common pathway for a wide range of xenobiotic esters.

Degradation of Benzoic Acid: Benzoic acid is a common intermediate in the degradation of many aromatic compounds and is readily degraded by a wide variety of microorganisms under both aerobic and anaerobic conditions. nih.gov The aerobic pathway typically proceeds via hydroxylation to form catechol, which is then subject to ring cleavage and further metabolism through the Krebs cycle.

Degradation of 4-Methyl-cyclohex-3-en-1-ol: The degradation of the cyclic alcohol moiety would likely involve initial oxidation of the alcohol group to a ketone (4-methyl-cyclohex-3-en-1-one), followed by saturation of the double bond. Subsequent ring cleavage, possibly via a Baeyer-Villiger monooxygenase, would lead to the formation of linear dicarboxylic acids that can be further metabolized. Studies on the biodegradation of naphthenic acids, which include cyclohexanecarboxylic acids, have shown that microorganisms are capable of degrading these cyclic structures. nih.gov

The rate of biodegradation will depend on various environmental factors, including the microbial population present, temperature, pH, and nutrient availability.

Table 2: Predicted Biodegradation Pathway of this compound

| Step | Enzyme Class | Substrate | Product(s) |

| 1. Ester Hydrolysis | Esterase | This compound | Benzoic acid and 4-methyl-cyclohex-3-en-1-ol |

| 2a. Aromatic Ring Activation | Dioxygenase | Benzoic acid | Catechol |

| 2b. Aromatic Ring Cleavage | Dioxygenase | Catechol | Intermediates of the Krebs cycle |

| 3a. Alcohol Oxidation | Dehydrogenase | 4-Methyl-cyclohex-3-en-1-ol | 4-Methyl-cyclohex-3-en-1-one |

| 3b. Ring Cleavage | Monooxygenase | 4-Methyl-cyclohex-3-en-1-one | Linear dicarboxylic acids |

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of an ester is highly dependent on pH and temperature. For this compound, hydrolysis of the ester linkage is the primary abiotic degradation pathway in the absence of light.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester is attacked by a hydroxide (B78521) ion, which is a stronger nucleophile than water. This reaction is irreversible and typically faster than acid-catalyzed hydrolysis. A study on a similar compound, cis-3-hexenyl benzoate, notes that it can form benzoic acid over time, indicating susceptibility to hydrolysis. scentree.co

The rate of hydrolysis can be described by the following equation:

Rate = k_obs * [this compound]

Where k_obs = k_a[H⁺] + k_n + k_b[OH⁻]

k_a is the rate constant for acid-catalyzed hydrolysis.

k_n is the rate constant for neutral hydrolysis.

k_b is the rate constant for base-catalyzed hydrolysis.

The half-life of the compound due to hydrolysis will be shortest under alkaline conditions and longest under neutral to slightly acidic conditions, assuming temperature is constant. Increased temperature will generally increase the rate of hydrolysis across all pH values.

Table 3: Factors Affecting the Hydrolytic Stability of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH < 7 (Acidic) | Increases with decreasing pH | Acid-catalyzed hydrolysis |

| pH = 7 (Neutral) | Generally slow | Neutral hydrolysis |

| pH > 7 (Alkaline) | Increases with increasing pH | Base-catalyzed hydrolysis (saponification) |

| Temperature | Increases with increasing temperature | Provides activation energy for the reaction |

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as water, soil, and sediment are essential for assessing its distribution and fate. Due to its expected low volatility and moderate polarity, the most suitable analytical techniques are chromatographic methods.